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Abstract
CHS-828, also known as GMX1778, is a potent and specific small molecule inhibitor of

nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage

pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] Cancer cells exhibit a

heightened reliance on this pathway to meet their increased metabolic and DNA repair

demands, making NAMPT an attractive therapeutic target.[1][2] This technical guide provides a

comprehensive overview of CHS-828, detailing its mechanism of action, its impact on NAD+

metabolism in tumors, and relevant experimental data and protocols for researchers in

oncology and drug development.

Introduction to CHS-828
CHS-828 is a pyridyl cyanoguanidine that has demonstrated significant antitumor activity in a

range of preclinical models.[3] It acts as a competitive inhibitor of NAMPT, leading to the

depletion of intracellular NAD+ levels.[1][4] This depletion triggers a cascade of events

including the disruption of cellular energy metabolism and redox balance, ultimately culminating

in cancer cell death.[1][4]
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CHS-828 exerts its cytotoxic effects by directly targeting the enzymatic activity of NAMPT. This

inhibition blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a

critical step in the NAD+ salvage pathway. The subsequent decline in NAD+ levels has several

profound consequences for cancer cells:

Metabolic Crisis: NAD+ is an essential cofactor for numerous metabolic enzymes, including

those involved in glycolysis and the tricarboxylic acid (TCA) cycle. Depletion of NAD+

disrupts these central energy-producing pathways, leading to a rapid decrease in

intracellular ATP levels and subsequent energy crisis.

Impaired DNA Repair: NAD+ is the sole substrate for Poly (ADP-ribose) polymerases

(PARPs), a family of enzymes crucial for DNA repair.[5][6] By reducing the available NAD+,

CHS-828 compromises the ability of cancer cells to repair DNA damage, potentially

sensitizing them to DNA-damaging agents.

Sirtuin Inhibition: Sirtuins, a class of NAD+-dependent deacetylases, are involved in various

cellular processes, including gene silencing, apoptosis, and metabolism.[5] Reduced NAD+

levels inhibit sirtuin activity, further contributing to cellular dysfunction.

Induction of Cell Death: The culmination of metabolic collapse and impaired cellular functions

leads to the induction of programmed cell death, primarily through apoptosis.[1]
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Figure 1. Simplified signaling pathway of CHS-828's mechanism of action.
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Quantitative Data
In Vitro Efficacy
CHS-828 has demonstrated potent cytotoxic activity across a broad range of human cancer

cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar

to low micromolar range.

Cell Line Cancer Type IC50 (µM) Reference

MCF-7 Breast Cancer
Not specified, but

potent
[3]

NYH
Small Cell Lung

Cancer

Not specified, but

potent
[3]

Human Myeloma Cell

Lines (Panel of 10)
Multiple Myeloma 0.01 - 0.3 [1]

In Vivo Efficacy
Preclinical studies in xenograft models have shown significant tumor growth inhibition and even

regression upon oral administration of CHS-828.

Tumor Model Treatment Regimen Outcome Reference

MCF-7 Xenograft

(nude mice)
20-50 mg/kg/day p.o.

Inhibition of tumor

growth
[3]

NYH Xenograft (nude

mice)
20-50 mg/kg/day p.o.

Tumor regression,

long-term survival
[3]

GOT1 Xenograft

(nude mice)
100 mg/kg/week p.o. Halted tumor growth [7]

SH-SY5Y

Neuroblastoma

Xenograft (nude mice)

Daily oral treatment

82% reduction in

tumor growth, 44%

complete regression

[8]
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Clinical Pharmacokinetics (Phase I)
A Phase I clinical trial in patients with advanced solid tumors provided initial pharmacokinetic

data for orally administered CHS-828.

Parameter Value (mean ± SD) Reference

Time to Maximum Plasma

Concentration (Tmax)
2.2 ± 1.3 h [9]

Half-life (t1/2) 2.1 ± 0.52 h [9]

Recommended Phase II Dose
20 mg once daily for 5 days in

28-day cycles
[9]

Detailed Experimental Protocols
NAMPT Enzymatic Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of

compounds against NAMPT.
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Preparation

Assay Procedure

Data Analysis

Thaw reagents on ice:
- 4x NAMPT Assay Buffer

- 400 µM ATP
- 400 µM Nicotinamide

- 800 µM PRPP
- NAMPT Dilution Buffer

- 30% Ethanol
- NAMPT enzyme

Dilute NAMPT enzyme to
20-50 ng/µl

Prepare serial dilutions of
CHS-828 (10x final concentration)

Add 10 µl diluted NAMPT to
'Positive Control' and 'Test Inhibitor' wells

Add 5 µl of CHS-828 dilutions to
'Test Inhibitor' wells

Add 10 µl NAMPT Dilution Buffer
to 'Blank' well

Pre-incubate for 30 min
at room temperature

Prepare Master Mix:
Assay Buffer, ATP, Nicotinamide,

PRPP, Ethanol

Add 35 µl Master Mix to all wells

Incubate at 30°C for 2 hours

Measure fluorescence at
Ex: 340 nm, Em: 460 nm

Subtract 'Blank' value from all readings

Calculate percent inhibition
relative to 'Positive Control'

Click to download full resolution via product page

Figure 2. Workflow for the NAMPT enzymatic inhibition assay.
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Materials:

Recombinant NAMPT enzyme

NAMPT Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM DTT, pH 7.5)

ATP solution

Nicotinamide solution

5-Phosphoribosyl-1-pyrophosphate (PRPP) solution

Ethanol

Alcohol Dehydrogenase (ADH)

NMN Adenylyltransferase (NMNAT)

Fluorescence microplate reader

CHS-828 or other test inhibitors

Procedure:

Reagent Preparation:

Prepare a master mix containing NAMPT Assay Buffer, ATP, Nicotinamide, PRPP, and

Ethanol.

Prepare serial dilutions of CHS-828 in the appropriate solvent (e.g., DMSO), followed by a

further dilution in assay buffer.

Enzyme Reaction:

In a 96-well plate, add the diluted NAMPT enzyme to all wells except the blank.

Add the CHS-828 dilutions to the test wells.

Add vehicle control to the positive control wells.
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Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room

temperature.

Initiation and Detection:

Initiate the reaction by adding the master mix to all wells.

The reaction proceeds through a series of coupled enzymatic steps:

NAMPT converts nicotinamide and PRPP to NMN.

NMNAT converts NMN and ATP to NAD+.

ADH reduces NAD+ to NADH in the presence of ethanol.

Incubate the plate at 30°C for a specified time (e.g., 2 hours).

Measurement:

Measure the fluorescence of NADH at an excitation wavelength of ~340 nm and an

emission wavelength of ~460 nm.

Data Analysis:

Subtract the blank reading from all other readings.

Calculate the percent inhibition for each CHS-828 concentration relative to the positive

control (no inhibitor).

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor

concentration and fitting the data to a dose-response curve.

Intracellular NAD+ Level Measurement
This protocol outlines a method for quantifying intracellular NAD+ levels in cancer cells

following treatment with CHS-828, using high-performance liquid chromatography (HPLC).

Materials:
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Cancer cell line of interest

Cell culture medium and supplements

CHS-828

Phosphate-buffered saline (PBS)

Perchloric acid (HClO4)

Potassium phosphate buffer

HPLC system with a UV detector

NAD+ standard

Procedure:

Cell Culture and Treatment:

Seed cells in a 6-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of CHS-828 or vehicle control for the desired

time period.

Extraction:

Wash the cells with ice-cold PBS.

Lyse the cells by adding a specific volume of ice-cold HClO4.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge to pellet the protein precipitate.

Neutralization and Sample Preparation:

Transfer the supernatant to a new tube.
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Neutralize the extract with a potassium phosphate buffer.

Centrifuge to remove the potassium perchlorate precipitate.

Filter the supernatant through a 0.22 µm filter.

HPLC Analysis:

Inject the prepared sample onto a reverse-phase HPLC column.

Use a suitable mobile phase gradient (e.g., a gradient of methanol in phosphate buffer) to

separate NAD+.

Detect NAD+ using a UV detector at a wavelength of 260 nm.

Quantification:

Create a standard curve using known concentrations of NAD+.

Quantify the NAD+ in the samples by comparing their peak areas to the standard curve.

Normalize the NAD+ levels to the total protein concentration of the cell lysate.

Cell Viability (MTS) Assay
This colorimetric assay measures cell viability based on the metabolic conversion of a

tetrazolium salt (MTS) into a colored formazan product by viable cells.
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Preparation

Treatment

Assay

Data Analysis

Seed cells in a 96-well plate

Prepare serial dilutions of CHS-828

Add CHS-828 dilutions to the cells

Incubate for the desired exposure period
(e.g., 72 hours)

Add MTS reagent to each well

Incubate for 1-4 hours at 37°C

Measure absorbance at 490 nm

Subtract background absorbance
(media only)

Calculate percent viability relative to
vehicle-treated control

Determine the IC50 value

Click to download full resolution via product page

Figure 3. Workflow for the MTS cell viability assay.
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Materials:

Cancer cell line of interest

96-well cell culture plates

Cell culture medium

CHS-828

MTS reagent

Microplate spectrophotometer

Procedure:

Cell Plating:

Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

Compound Treatment:

Prepare serial dilutions of CHS-828 in cell culture medium.

Remove the old medium from the cells and add the medium containing the different

concentrations of CHS-828. Include vehicle-only wells as a control.

Incubate the plate for a specified period (e.g., 72 hours).

MTS Addition and Incubation:

Add MTS reagent to each well according to the manufacturer's instructions.

Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTS to formazan.

Absorbance Measurement:

Measure the absorbance of the formazan product at a wavelength of 490 nm using a

microplate reader.
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Data Analysis:

Subtract the background absorbance (from wells with medium only).

Calculate the percentage of cell viability for each concentration of CHS-828 relative to the

vehicle-treated control cells.

Determine the IC50 value by plotting the percentage of viability against the log of the

CHS-828 concentration.

In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of CHS-828 in a

subcutaneous xenograft mouse model.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Human cancer cell line

Matrigel (optional)

CHS-828 formulation for oral administration

Vehicle control

Calipers for tumor measurement

Procedure:

Cell Preparation and Implantation:

Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with

Matrigel to enhance tumor take rate.

Subcutaneously inject the cell suspension into the flank of the mice.

Tumor Growth and Randomization:
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Monitor the mice regularly for tumor growth.

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice

into treatment and control groups.

Drug Administration:

Administer CHS-828 orally to the treatment group at the desired dose and schedule.

Administer the vehicle control to the control group.

Tumor Measurement and Monitoring:

Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).

Calculate the tumor volume using the formula: (Length x Width²) / 2.

Monitor the body weight and overall health of the mice throughout the study.

Endpoint and Analysis:

The study can be terminated when the tumors in the control group reach a specific size, or

after a predetermined treatment period.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, histological analysis).

Compare the tumor growth curves between the treatment and control groups to evaluate

the efficacy of CHS-828.

Resistance Mechanisms
Acquired resistance to NAMPT inhibitors, including CHS-828, is a potential clinical challenge.

Several mechanisms of resistance have been identified:

Upregulation of Alternative NAD+ Biosynthesis Pathways: Cancer cells can develop

resistance by upregulating the Preiss-Handler pathway, which synthesizes NAD+ from

nicotinic acid via the enzyme nicotinic acid phosphoribosyltransferase (NAPRT1).
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Mutations in the NAMPT Gene: Mutations in the drug-binding site of NAMPT can reduce the

affinity of CHS-828 for its target, thereby diminishing its inhibitory effect.[10]

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead

to increased efflux of the drug from the cancer cells, reducing its intracellular concentration.

Future Directions and Combination Therapies
The understanding of CHS-828's mechanism of action and resistance pathways opens

avenues for rational combination therapies.

Combination with PARP Inhibitors: Given that CHS-828 impairs DNA repair by depleting

NAD+, combining it with PARP inhibitors could lead to synthetic lethality in cancer cells.[11]

The depletion of NAD+ by CHS-828 would potentiate the effect of PARP inhibitors, which

trap PARP on DNA and lead to the accumulation of toxic DNA lesions.

Targeting NAPRT1-Deficient Tumors: Tumors that lack NAPRT1 expression are unable to

utilize the Preiss-Handler pathway to bypass NAMPT inhibition. These tumors are predicted

to be particularly sensitive to CHS-828, suggesting a potential biomarker-driven therapeutic

strategy.

Conclusion
CHS-828 is a promising anticancer agent that targets a key metabolic vulnerability in tumors by

inhibiting NAD+ biosynthesis. Its potent in vitro and in vivo activity, coupled with a well-defined

mechanism of action, makes it a valuable tool for cancer research and a potential candidate for

further clinical development, particularly in combination with other therapies and in biomarker-

selected patient populations. This technical guide provides a foundational understanding of

CHS-828 and equips researchers with the necessary information and protocols to further

investigate its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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